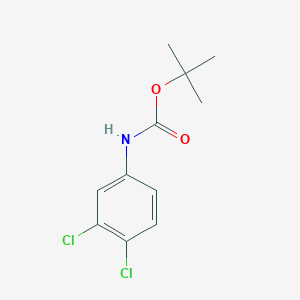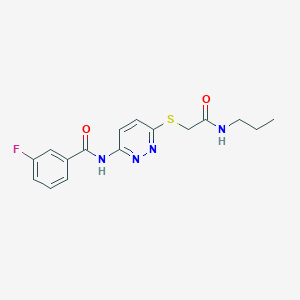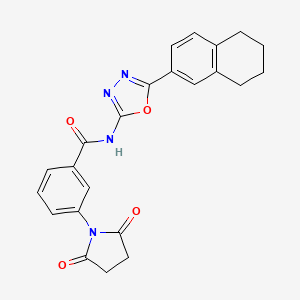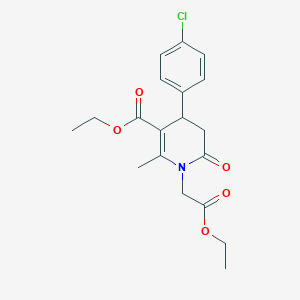
Tert-butyl 3,4-dichlorophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,4-dichlorophenylcarbamate is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
- A study by Storgaard and Ellman (2009) discusses the use of tert-butyl carbamate in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, which is a key step in organic synthesis (Storgaard & Ellman, 2009).
Precursor for Thiadiazolesulfonamides
- Pedregosa et al. (1996) researched a compound related to tert-butyl 3,4-dichlorophenylcarbamate, focusing on its bond lengths and angles indicating interactions between the sulfonyl group and thiadiazole ring, relevant in medicinal chemistry (Pedregosa et al., 1996).
Biocompatible Polymers
- Tsai, Wang, and Darensbourg (2016) demonstrate the production of biocompatible polymers using tert-butyl 3,4-dihydroxybutanoate carbonate, highlighting its potential in biomedical applications (Tsai, Wang, & Darensbourg, 2016).
Crystal Structures and Molecular Interactions
- Baillargeon et al. (2017) analyzed the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, revealing insights into molecular interactions crucial for material science (Baillargeon et al., 2017).
Synthesis Methods
- Liu Feng-hu (2014) synthesized a new compound, tert-butyl 2-amino-4-phenethylphenylcarbamate, and systematically evaluated four methods for its production (Liu Feng-hu, 2014).
Building Blocks in Organic Synthesis
- Guinchard, Vallée, and Denis (2005) described tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a first class of N-(Boc) nitrone equivalents, useful in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Photophysical and Electrochemical Properties
- Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl carbazole derivatives, studying their photophysical and electrochemical properties (Huang et al., 2014).
Electrochromic Aramids
- Hsiao, Wang, and Liao (2014) prepared visible and near-infrared electrochromic aramids with tert-butyl carbazole units, exploring their thermal stability and electrochromic behaviors (Hsiao, Wang, & Liao, 2014).
Comparative Studies in Medicinal Chemistry
- Westphal et al. (2015) evaluated tert-butyl isosteres in drug analogues, documenting their physicochemical data and efficacy in medicinal chemistry (Westphal et al., 2015).
Photodegradation Studies
- Chia, Tang, and Weavers (2004) explored the photodegradation of 4-chlorophenol in the presence of tert-butyl alcohol, contributing to environmental chemistry (Chia, Tang, & Weavers, 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, but specific effects would depend on the nature of the targets and the context in which they are acting .
Properties
IUPAC Name |
tert-butyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPVZIKQSSCHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)


![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)
![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![Ethyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B3003067.png)
